molecular formula C14H20N2O B8168249 2-(4-Phenylcyclohexyl)acetohydrazide

2-(4-Phenylcyclohexyl)acetohydrazide

Cat. No.: B8168249
M. Wt: 232.32 g/mol
InChI Key: XPBWNSMWQJCWMU-UHFFFAOYSA-N
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Description

2-(4-Phenylcyclohexyl)acetohydrazide is a hydrazide derivative featuring a phenyl-substituted cyclohexyl moiety attached to an acetohydrazide core.

Properties

IUPAC Name

2-(4-phenylcyclohexyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWNSMWQJCWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Phenylcyclohexyl)acetohydrazide typically involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final acetohydrazide product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial production methods for acyl hydrazides, including 2-(4-Phenylcyclohexyl)acetohydrazide, may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods can include the use of metal-based catalysts such as rhodium or copper, as well as non-metal-based approaches like aerobic or photoorganocatalytic processes .

Chemical Reactions Analysis

2-(4-Phenylcyclohexyl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding acyl azides or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives or amines.

    Substitution: Substitution reactions can occur at the hydrazide moiety, leading to the formation of various substituted hydrazides or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield acyl azides, while reduction with sodium borohydride can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Phenylcyclohexyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, hydrazide derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or irreversible binding to the enzyme .

In the case of biological activities, the compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

Acetohydrazide derivatives are typically synthesized by condensing hydrazide intermediates with aldehydes or ketones. The pharmacological profile of these compounds is highly dependent on the nature of substituents. Below is a comparative analysis based on key structural features:

Key Findings from Structural Comparisons

Anticholinesterase Activity : Hydroxyl substituents at the para position (e.g., compound 206) enhance acetylcholinesterase (AChE) inhibition, though potency remains lower than reference drugs like galantamine .

Anti-Inflammatory Activity : Chloro-substituted arylidene derivatives (e.g., compound 9d) exhibit significant edema reduction, comparable to diclofenac, likely due to enhanced electron-withdrawing effects stabilizing ligand-receptor interactions .

Antimicrobial Activity : Cyclization of the hydrazide group into heterocycles (e.g., 1,3,4-oxadiazole in compound 3) improves antimicrobial efficacy, with MIC values as low as 30.2 µg/cm³ . Thioether-linked pyrimidine derivatives (e.g., compound in ) show enhanced activity against fungal pathogens, surpassing standard drugs like ceftriaxone .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., compound 9d in ) improve anti-inflammatory and enzyme inhibitory activities by enhancing electrophilicity.
  • Heterocyclic Integration : Thioether, pyrimidine, or oxadiazole rings (e.g., ) improve antimicrobial potency by disrupting microbial cell membranes or enzyme function.

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